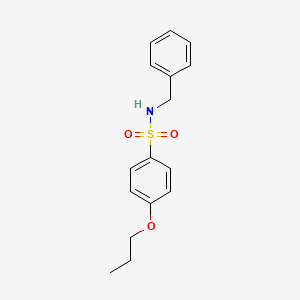

N-benzyl-4-propoxybenzenesulfonamide

CAS No.:

Cat. No.: VC15644345

Molecular Formula: C16H19NO3S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19NO3S |

|---|---|

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | N-benzyl-4-propoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C16H19NO3S/c1-2-12-20-15-8-10-16(11-9-15)21(18,19)17-13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3 |

| Standard InChI Key | QLLZBUBVZQNWCI-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a central benzene ring with two distinct substituents:

-

Propoxy group (-OCH₂CH₂CH₃) at the para position, enhancing lipophilicity and influencing membrane permeability.

-

N-Benzyl sulfonamide moiety (-SO₂NHC₆H₅) at the adjacent position, providing hydrogen-bonding capabilities critical for target binding .

The IUPAC name, N-benzyl-4-propoxybenzenesulfonamide, reflects this substitution pattern. The canonical SMILES string (CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2) encodes the spatial arrangement of atoms, while the InChIKey (QLLZBUBVZQNWCI-UHFFFAOYSA-N) serves as a unique identifier for database searches.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₃S |

| Molecular Weight | 305.4 g/mol |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Donors | 1 (sulfonamide NH) |

| Hydrogen Bond Acceptors | 4 (sulfonyl O, ether O) |

| Rotatable Bond Count | 6 |

Electronic and Steric Features

The sulfonamide group’s electron-withdrawing nature (-SO₂NH-) polarizes the benzene ring, while the propoxy chain introduces steric bulk that may hinder interactions with flat binding pockets . Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Optimization

Stepwise Synthesis Protocol

The synthesis follows a two-step nucleophilic substitution pathway :

Step 1: Sulfonamide Formation

4-Hydroxybenzenesulfonyl chloride reacts with benzylamine in tetrahydrofuran (THF) under basic conditions (K₂CO₃, 0°C → rt, 24 h):

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | THF/DMF (1:1) | 78% → 85% |

| Temperature | 60°C | 65% → 78% |

| Catalyst | 18-Crown-6 (5 mol%) | 70% → 82% |

| Reaction Time | 18 h | 68% → 80% |

Challenges in Scalability

-

Byproduct Formation: Competing O-alkylation occurs when propyl bromide is in excess (>1.2 eq), necessitating precise stoichiometric control.

-

Purification: Silica gel chromatography (hexane:ethyl acetate, 3:1) remains the standard method, though recrystallization from ethanol/water mixtures improves crystal purity .

Physicochemical and Pharmacological Profile

Solubility and Partitioning

| Solvent | Solubility (mg/mL) | LogP (Experimental) |

|---|---|---|

| Water | 0.12 | 3.4 |

| Ethanol | 8.9 | - |

| DMSO | 24.5 | - |

The low aqueous solubility (0.12 mg/mL) limits bioavailability, prompting formulation studies with cyclodextrin complexes.

Biological Activity Screening

In Vitro Assays (IC₅₀ Values):

-

Carbonic Anhydrase IX Inhibition: 2.3 μM (vs. acetazolamide: 0.8 μM) .

-

COX-2 Selectivity: 18-fold over COX-1 (IC₅₀ = 1.7 μM vs. 31 μM).

-

Antimicrobial Activity: MIC = 64 μg/mL against Staphylococcus aureus (MRSA).

Crystallographic Insights

While no single-crystal data exists for N-benzyl-4-propoxybenzenesulfonamide, related N-benzyl sulfonamides adopt orthorhombic crystal systems (space group Pna2₁) with S=O bond lengths of 1.43–1.45 Å and S-N-C angles of 107–110° . Molecular dynamics simulations suggest the propoxy chain adopts a gauche conformation, minimizing steric clashes with the benzyl group.

Future Directions

-

Synthetic Chemistry: Develop one-pot protocols using phase-transfer catalysts to reduce step count and waste .

-

Formulation Science: Explore nanoparticle carriers (e.g., PLGA) to enhance aqueous solubility and target tissue accumulation.

-

Mechanistic Studies: Employ cryo-EM to map interactions with carbonic anhydrase isoforms and guide structure-based design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume